molecular formula C15H19N7O3 B139652 8-(((3,4,5-Trimethoxyphenyl)amino)methyl)-9H-purine-2,6-diamine CAS No. 156698-69-0

8-(((3,4,5-Trimethoxyphenyl)amino)methyl)-9H-purine-2,6-diamine

Cat. No.: B139652
CAS No.: 156698-69-0
M. Wt: 345.36 g/mol
InChI Key: VOUIYXLUJHGZHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(((3,4,5-Trimethoxyphenyl)amino)methyl)-9H-purine-2,6-diamine is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(((3,4,5-Trimethoxyphenyl)amino)methyl)-9H-purine-2,6-diamine typically involves multi-step organic reactions. One common method includes the condensation of a purine derivative with a trimethoxyphenylamine under controlled conditions. The reaction may require catalysts such as nickel or palladium to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

8-(((3,4,5-Trimethoxyphenyl)amino)methyl)-9H-purine-2,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dimethyl sulfoxide (DMSO). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted purine compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(((3,4,5-Trimethoxyphenyl)amino)methyl)-9H-purine-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethoxyphenyl group contributes to its potential therapeutic applications and its ability to interact with various molecular targets .

Properties

CAS No.

156698-69-0

Molecular Formula

C15H19N7O3

Molecular Weight

345.36 g/mol

IUPAC Name

8-[(3,4,5-trimethoxyanilino)methyl]-7H-purine-2,6-diamine

InChI

InChI=1S/C15H19N7O3/c1-23-8-4-7(5-9(24-2)12(8)25-3)18-6-10-19-11-13(16)21-15(17)22-14(11)20-10/h4-5,18H,6H2,1-3H3,(H5,16,17,19,20,21,22)

InChI Key

VOUIYXLUJHGZHZ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)NCC2=NC3=NC(=NC(=C3N2)N)N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NCC2=NC3=NC(=NC(=C3N2)N)N

156698-69-0

Synonyms

8-[[(3,4,5-trimethoxyphenyl)amino]methyl]-7H-purine-2,6-diamine

Origin of Product

United States

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